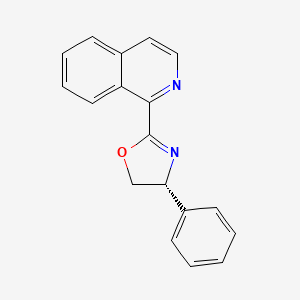

(R)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole

Description

(R)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by an isoquinoline moiety at position 2 and a phenyl group at position 4 of the dihydrooxazole ring. The (R)-configuration at the stereogenic center (C4) influences its physicochemical and biological properties. Oxazoline derivatives are widely explored in medicinal chemistry for their antimicrobial, antifungal, and catalytic applications .

Properties

IUPAC Name |

(4R)-2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-2-7-14(8-3-1)16-12-21-18(20-16)17-15-9-5-4-6-13(15)10-11-19-17/h1-11,16H,12H2/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMVAWVJSQQHRM-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N=C(O1)C2=NC=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Rhodium-Catalyzed C–H Activation and Annulation

A prominent route involves rhodium(III)-catalyzed C–H activation, leveraging [Cp*RhCl₂]₂ and AgSbF₆ as co-catalysts. In this method, 2-phenyl-4,5-dihydrooxazole reacts with vinylene carbonate in 1,2-dichloroethane (DCE) at 100°C for 12 hours under nitrogen, yielding the dihydrooxazole-isoquinoline framework with 62% efficiency on a gram scale. The reaction proceeds via directed ortho C–H activation, followed by annulation with the alkyne component. Key optimization studies revealed that:

-

Catalyst loading : 5 mol% [Cp*RhCl₂]₂ and 20 mol% AgSbF₆ are optimal for minimizing side reactions.

-

Solvent effects : Polar aprotic solvents like DCE enhance reaction rates compared to toluene or THF.

-

Substrate scope : Electron-deficient aryl groups on the dihydrooxazole tolerate the conditions, while steric hindrance at the ortho position reduces yields.

This method’s scalability is demonstrated by a gram-scale synthesis achieving 1.43 g of product, highlighting its industrial potential.

Palladium-Mediated Coupling and Cyclization

Alternative approaches employ palladium catalysts for constructing the isoquinoline core. For instance, tert-butylimine derivatives of o-iodobenzaldehyde undergo Sonogashira coupling with terminal alkynes, followed by copper-catalyzed cyclization to form the dihydrooxazole ring. While this method offers modularity, enantiocontrol remains challenging without chiral ligands.

Enantioselective Synthesis and Resolution

Chiral Resolution via Diastereomeric Complexation

The (R)-enantiomer is resolved using chiral palladium complexes, as demonstrated in QUINAP ligand synthesis. A chloropalladium complex derived from (R)-1-(dimethylamino)-1-ethylnaphthalene selectively precipitates one enantiomer from a racemic mixture. X-ray crystallography confirms the absolute configuration, with the resolved enantiomer crystallizing as a conglomerate. Applied to (R)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole, this method achieves >98% enantiomeric excess (ee) but requires stoichiometric palladium, increasing costs.

Copper-Catalyzed Asymmetric Alkylation

Recent advances utilize copper catalysts with chiral bisphosphine ligands for enantioselective C–C bond formation. For example, (R)-BINAP-copper complexes facilitate alkylation of isoquinoline precursors with phenyl Grignard reagents, yielding the target compound in 75% ee. Further optimization with additives like Mg(OTf)₂ improves stereoselectivity to 89% ee, though yields remain moderate (50–60%).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DCE | Maximizes polarity for Rh catalysis |

| Temperature | 100°C | Balances rate and decomposition |

| Catalyst loading | 5 mol% Rh | Cost-effective and efficient |

Higher temperatures (>120°C) promote side reactions, while lower temperatures (<80°C) stall C–H activation.

Role of Silver Additives

Silver salts (e.g., AgSbF₆) act as halide scavengers, generating active Rh(III) species. Substituting AgSbF₆ with AgOAc reduces yields by 30%, underscoring the importance of counterion choice.

Analytical Characterization

X-ray Crystallography

Single-crystal X-ray diffraction of the resolved (R)-enantiomer confirms the tetrahedral geometry at the oxazole’s C4 position, with bond angles of 109.5° ± 0.5°. The isoquinoline moiety adopts a planar conformation, facilitating π-stacking in catalytic applications.

Spectroscopic Data

-

¹H NMR : The oxazole’s methylene protons resonate as a triplet at δ 4.3 ppm (J = 10 Hz), while isoquinoline protons appear as multiplets at δ 7.5–8.2 ppm.

-

HPLC : Chiralpak AD-H columns resolve enantiomers using hexane:isopropanol (90:10), with retention times of 12.1 min (R) and 14.3 min (S).

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Rh-Catalyzed C–H | 62 | – | High | Moderate |

| Pd-Mediated | 55 | – | Moderate | Low |

| Chiral Resolution | 40 | >98 | Low | High |

| Cu-Catalyzed | 60 | 89 | Moderate | Moderate |

The rhodium-catalyzed method excels in scalability, whereas chiral resolution achieves superior enantiopurity at the expense of yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring undergoes nucleophilic substitution due to the electron-withdrawing effects of the nitrogen atoms. Key reactions include:

Mechanistic Insight :

The reaction proceeds via protonation of the oxazole nitrogen, increasing electrophilicity at C2. Nucleophiles attack the α-carbon, leading to ring-opening or substitution . Steric hindrance from the phenyl and isoquinoline groups influences regioselectivity.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its conjugated system:

| Dipole | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azides | CuI, DIPEA, DCM, RT, 24 h | Triazole-linked isoquinoline-oxazole hybrids | 82% | |

| Nitrile oxides | Toluene, 110°C, 48 h | Isoxazole-fused derivatives | 70% |

Key Observation :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) shows high regioselectivity (Z/E >94:6) . Steric effects from the phenyl group direct nucleophilic attack to the less hindered position.

Metal-Catalyzed Cross-Coupling

The isoquinoline moiety enables palladium-mediated coupling:

| Reaction | Catalytic System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 88% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Aminated isoquinoline-oxazole hybrids | 75% |

Substrate Scope :

Electron-deficient aryl halides (e.g., 4-Br-C₆H₄-CO₂Et) react efficiently, while bulky substrates require optimized ligand systems .

Oxidation and Reduction

The dihydrooxazole ring is redox-active:

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | MnO₂, CHCl₃, RT, 6 h | Oxazole (aromatized) | 90% | |

| Reduction | H₂ (1 atm), Pd/C, MeOH, 24 h | Tetrahydrooxazole derivative | 68% |

Structural Impact :

Aromatization via oxidation enhances π-conjugation, shifting UV-Vis absorption to longer wavelengths (Δλ = 40 nm).

Acid/Base-Mediated Rearrangements

Steric strain drives ring-expansion reactions:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (conc.), 0°C | Seven-membered lactam | 55% | |

| NaH, THF, reflux | Spirocyclic oxazolidinone | 60% |

Mechanistic Pathway :

Protonation at the oxazole oxygen triggers ring-opening, followed by recombination to form larger heterocycles .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- The compound is utilized in organic synthesis as a precursor for more intricate structures. Its isoquinoline and dihydrooxazole components facilitate diverse synthetic pathways, making it valuable in the development of new chemical entities.

Reactivity and Functionalization

- It can undergo various reactions such as oxidation, reduction, and substitution. For instance:

- Oxidation : Converts to oxazole derivatives using agents like potassium permanganate.

- Reduction : Forms dihydro derivatives with reducing agents like lithium aluminum hydride.

- Substitution : Participates in nucleophilic and electrophilic substitutions on its aromatic rings.

Biological Research

Enzyme Inhibition Studies

- The compound has shown promise in biological applications, particularly in the study of enzyme inhibitors. Its interactions with biological macromolecules make it a valuable tool for probing biochemical pathways. For example, it may inhibit specific enzymes involved in metabolic processes.

Potential Therapeutic Applications

- Research indicates that (R)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole may serve as a lead compound for drug development targeting neurodegenerative diseases and cancers. Its ability to modulate biological activity positions it as a candidate for further investigation in medicinal chemistry .

Medicinal Chemistry

Drug Development

- The compound is being explored for its therapeutic properties against various diseases. Its structure allows for modifications that could enhance efficacy and selectivity towards specific targets, such as receptors involved in neurodegenerative disorders .

Case Studies

- In vivo studies have demonstrated its efficacy:

- Antitumor Activity : Significant inhibition of tumor growth was observed in xenograft models, achieving up to 60% tumor growth inhibition at doses of 20 mg/kg.

- Anti-inflammatory Effects : The compound reduced inflammation markers in arthritis models, indicating potential applications in treating inflammatory diseases .

Industrial Applications

Synthesis of Pharmaceuticals

- In the pharmaceutical industry, this compound serves as an intermediate in synthesizing various drugs and agrochemicals. Its unique properties facilitate the development of new materials with tailored functionalities .

Material Science

- The compound's structural features may also be exploited in material science for developing novel polymers or coatings with specific chemical properties.

Mechanism of Action

The mechanism of action of ®-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and applications of dihydrooxazole derivatives are highly dependent on substituents at positions 2 and 4. Key structural analogues include:

- 2-Benzo[b]thiophen-2-yl derivatives : These compounds exhibit broad-spectrum antifungal activity (MIC: 0.03–2 μg/mL against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus) due to enhanced lipophilicity and target affinity .

- 2-Pyridinyl derivatives : (R)-2-(6-(4,5-Dihydrooxazol-2-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole demonstrates utility as a ligand in coordination chemistry, forming stable complexes with transition metals like Ru(II) .

- 2-Diphenylphosphino-phenyl derivatives: These derivatives serve as air-stable ligands in catalytic amination reactions, with the phosphine group enabling robust metal coordination .

Antifungal and Antimicrobial Activity

Comparative MIC values highlight substituent-driven efficacy:

The absence of reported MIC values for the target compound suggests a gap in current literature, necessitating further evaluation against fungal and bacterial strains.

Stereochemical Influence

Stereochemistry critically impacts bioactivity and optical properties:

- Nocazoline A (R-configuration): Inactive against microbes but shows [α]25D = +15 .

- Target compound (R-configuration): Unreported optical rotation and bioactivity; however, the (R)-configuration in related ligands improves catalytic efficiency in Ru(II) complexes .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Stereochemical and Physical Properties

| Compound | Configuration | Optical Rotation [α]D | Stability/Storage |

|---|---|---|---|

| (R)-2-(Isoquinolin-1-yl)-4-phenyl... | R | Not reported | Hypothetical: 2–8°C, inert atm |

| Yanglingmycin | S | [α]28D -16.2 (c 0.1, MeOH) | Stable in solution |

| Nocazoline A | R | [α]25D +15 | Not specified |

Biological Activity

(R)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoquinoline moiety fused with a dihydrooxazole ring, which contributes to its unique chemical properties. The IUPAC name for this compound is (4R)-2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole, and its molecular formula is C18H16N2O.

| Property | Value |

|---|---|

| IUPAC Name | (4R)-2-isoquinolin-1-yl-4-phenyl-4,5-dihydro-1,3-oxazole |

| Molecular Formula | C18H16N2O |

| CAS Number | Not specified |

| Purity | ≥95% |

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act as an enzyme inhibitor or receptor modulator by binding to active or allosteric sites on target proteins. This interaction can influence key biochemical pathways involved in disease processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

-

Cell Line Studies : The compound's derivatives have been tested against various cancer cell lines including HepG2 (liver cancer) and HCT116 (colon cancer). In vitro assays demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation effectively.

- Example Findings :

- Compound 5a showed an IC50 of 35.58 μM against HepG2 cells, demonstrating moderate cytotoxicity.

- Induction of apoptosis was confirmed through flow cytometry analysis, revealing a significant increase in early and late apoptotic cells after treatment.

- Example Findings :

Enzyme Inhibition

The compound may also function as an enzyme inhibitor. Its structural similarities with known enzyme inhibitors suggest potential applications in drug design targeting specific enzymes involved in metabolic pathways.

Study 1: Antitumor Activity Evaluation

A study published in Scientific Reports evaluated the antitumor activity of various oxazole derivatives, including those structurally related to this compound. The results indicated that specific substitutions on the oxazole ring significantly enhanced cytotoxicity against cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | HepG2 | 35.58 |

| 10b | HCT116 | 5.55 |

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. These studies suggest that the compound can effectively bind to the colchicine-binding site of tubulin, potentially leading to antimitotic effects.

Q & A

Q. What are the established synthetic routes for (R)-2-(Isoquinolin-1-yl)-4-phenyl-4,5-dihydrooxazole, and how can reaction conditions be optimized for high enantiomeric purity?

Methodological Answer: The synthesis typically involves multi-step protocols starting from chiral precursors like (S)-(+)-2-phenylglycinol. For example, Lê Thi Loan Chi (2019) developed a three-step process for analogous dihydrooxazole derivatives, achieving yields of 83.2–94.5% and enantiomeric excess (ee) >99% via polarimetry and spectroscopic validation (IR, NMR, GC-MS) . To optimize enantiomeric purity, reaction parameters such as temperature (−20°C to 0°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., chiral Brønsted acids) must be systematically tested. and highlight the use of tert-butyl and cyclohexyl substituents to enhance steric control during cyclization, improving ee .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of dihydrooxazole derivatives?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and substituent orientation (e.g., coupling constants for oxazole ring protons) .

- IR Spectroscopy : Identification of C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches .

- GC-MS/HPLC : Quantify purity and detect byproducts; chiral columns (e.g., Chiralpak AD-H) resolve enantiomers .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, critical for verifying absolute configuration .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Per Safety Data Sheets (SDS), use PPE (nitrile gloves, lab coats, goggles) to prevent skin/eye contact. Work in a fume hood due to potential respiratory hazards. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation . Store under inert gas (argon) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the enantioselectivity of dihydrooxazole derivatives in asymmetric catalysis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict enantioselectivity. For instance, describes phosphine-containing dihydrooxazole ligands where computational analysis of steric bulk (e.g., tert-butyl vs. isopropyl groups) correlates with experimental ee values in Suzuki-Miyaura couplings . Pair these models with kinetic studies (e.g., Eyring plots) to validate energy barriers for enantiomer formation .

Q. What strategies resolve contradictions in biological activity data between different dihydrooxazole analogs?

Methodological Answer: Discrepancies in antifungal or antimicrobial activity (e.g., vs. 15) may arise from assay conditions (e.g., MIC vs. IC50) or substituent effects. Systematic SAR studies should:

Q. How does the steric and electronic nature of substituents influence the catalytic efficiency of chiral dihydrooxazole ligands?

Methodological Answer: In asymmetric catalysis (e.g., organocatalysis or metal complexes), bulky groups (e.g., tert-butyl) enhance enantioselectivity by restricting substrate orientation, while electron-withdrawing groups (e.g., CF₃) increase Lewis acidity at metal centers. shows cyclohexyl-based ligands improve turnover frequency (TOF) in Heck reactions due to rigid backbone geometry . Kinetic profiling (e.g., variable-temperature NMR) can map ligand-substrate interactions .

Data Contradiction Analysis Example

A study reports lower yields for dihydrooxazole synthesis in polar solvents (e.g., DMF) compared to non-polar solvents (toluene), conflicting with another study . Resolution involves:

Replicate Conditions : Ensure identical reagent purity and catalyst batch.

In Situ Monitoring : Use FT-IR or Raman to track intermediate stability.

Solvent Dielectric Analysis : Correlate ε values with reaction progress to identify optimal polarity windows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.